The primary source of 11-hydroxyandrostenedione is the adrenal cortex, specifically from the zona reticularis where cytochrome P450 11β-hydroxylase (CYP11B1) catalyzes its formation. This enzyme facilitates the conversion of androstenedione into 11-hydroxyandrostenedione, marking a critical step in the biosynthesis of adrenal-derived androgens .
11-Hydroxyandrostenedione falls under the broader category of C19 steroids, which includes both inactive precursors and biologically active androgens. These compounds are essential for various physiological functions, including sexual maturation and behavior in different species, particularly in teleost fishes .
The synthesis of 11-hydroxyandrostenedione primarily occurs via the following pathway:
This synthesis pathway is not influenced by gonadotropins but is regulated by adrenocorticotropic hormone (ACTH), which stimulates adrenal function .
The molecular formula for 11-hydroxyandrostenedione is . Its structure features a steroid backbone typical of C19 steroids, with a hydroxyl group (-OH) at the 11 position. This structural modification significantly influences its biological activity and interactions with androgen receptors.
Molecular Characteristics:
11-Hydroxyandrostenedione undergoes several metabolic transformations:
These reactions highlight its role as both a precursor and an active hormone within various metabolic pathways.
The mechanism of action for 11-hydroxyandrostenedione primarily involves its binding to androgen receptors, influencing gene expression related to male sexual characteristics and reproductive functions. Upon binding, it activates signaling pathways that lead to physiological responses such as spermatogenesis and maintenance of male secondary sexual traits .
Additionally, its conversion into more potent androgens enhances its biological effects, demonstrating its importance in both endocrine function and potential pathological conditions like prostate cancer .
These properties are crucial for understanding its behavior in biological systems as well as during analytical procedures.
11-Hydroxyandrostenedione has several scientific applications:
11β-Hydroxyandrostenedione (11β-OHA4) was first isolated from human adrenal tissue in the early 1950s. Initial identification occurred in 1953 when researchers detected it in adrenal vein samples from a gonadectomized patient with metastatic prostate cancer, confirming its adrenal origin [1] [4]. By 1955, studies using adrenal slices from patients with hypertension or malignancy established 11β-OHA4 as a major adrenal metabolite [4]. Early investigations revealed its presence in both basal and ACTH-stimulated adrenal secretions, but analytical limitations hindered precise quantification. The steroid was initially misclassified as a metabolically inert "dead-end product" due to its perceived low androgenic activity, leading to decades of scientific neglect [4]. Renewed interest emerged in the 21st century with advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling accurate detection and re-evaluation of its physiological significance [3]. Key historical studies also documented its elevated levels in conditions like hirsutism and congenital adrenal hyperplasia (CAH), suggesting a potential role in androgen excess pathologies [4] [8].
Table 1: Key Milestones in 11β-Hydroxyandrostenedione Research
Year | Milestone | Significance |
---|---|---|
1953 | First isolation from adrenal vein blood in a gonadectomized patient | Confirmed adrenal origin [4] |
1955 | Identification as a major adrenal metabolite in adrenal slices | Established abundance in adrenal tissue [4] |
1960s | Detection in urine of hirsute women | Linked to adrenal androgen excess [4] |
1984 | Metabolic clearance rate (MCR) determination (1250 mL/min) | Quantified production rate (~1.5 mg/day) [8] |
2010s | LC-MS/MS re-evaluation | Rediscovery of biological relevance in androgen pathways [3] [4] |
11β-Hydroxyandrostenedione (C₁₉H₂₆O₃; molecular mass 302.414 g/mol) is systematically named (3aS,3bS,9aR,9bS,10S,11aS)-10-Hydroxy-9a,11a-dimethyl-2,3,3b,4,5,8,9,9a,9b,10,11,11a-dodecahydro-1H-cyclopenta[a]phenanthrene-1,7(3aH)-dione under IUPAC nomenclature [1]. Its structure features:
The 11β-hydroxyl group imposes steric constraints that limit direct binding to the androgen receptor (AR). However, this moiety serves as a substrate for 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which oxidizes it to 11-ketoandrostenedione (11-KA4) – a precursor to potent 11-oxygenated androgens like 11-ketotestosterone [4] [6]. The molecule's lipophilicity facilitates diffusion across cell membranes, while its conjugated ketone groups absorb UV light at ~240 nm, aiding chromatographic detection [3].
Fig. 1: Structural Features of 11β-Hydroxyandrostenedione
C18-CH₃ │ C12 - C11 C17 = O ║ │ C1=O - C2 - C3 = C4 C13 - C16 - C15 | | │ C10 - C5 C14 │ │ C9 - C6 - C7 = O ║ C8
Key: 11β-OH at C11; 3-keto at C3; 17-keto at C17
11β-Hydroxyandrostenedione is synthesized almost exclusively in the adrenal glands, specifically within the zona fasciculata (ZF) and zona reticularis (ZR) [1] [7]. Its biosynthesis proceeds via two primary pathways:
Direct 11β-Hydroxylation of Androstenedione:Androstenedione (A4) undergoes stereospecific hydroxylation at C11 catalyzed by cytochrome P450 11B1 (CYP11B1). This mitochondrial enzyme uses molecular oxygen and adrenodoxin as cofactors, yielding 11β-OHA4 as the primary product [1] [2] [6]. CYP11B2 (aldosterone synthase) exhibits minimal activity toward A4 [6].
Alternative Pathway via 21-Deoxycortisol:A minor route involves cortisol undergoing side-chain cleavage by CYP17A1 lyase activity, producing 11β-OHA4 directly. This pathway is quantitatively less significant under physiological conditions [4] [5].
Adrenocorticotropic hormone (ACTH) is the principal regulator of 11β-OHA4 production. Studies in H295R adrenocortical cells demonstrate:
Table 2: Enzymes Governing 11β-Hydroxyandrostenedione Biosynthesis and Metabolism
Enzyme | Location | Action on 11β-OHA4 | Product | Tissue |
---|---|---|---|---|
CYP11B1 | Mitochondria | Synthesis from androstenedione | 11β-OHA4 | Adrenal (ZF/ZR) |
11βHSD2 | ER, Nucleus | Oxidation (11β-OH → 11-keto) | 11-Ketoandrostenedione | Adrenal, Liver, Prostate |
AKR1C3 (17βHSD5) | Cytosol | Reduction (17-keto → 17β-OH) | 11β-Hydroxytestosterone | Peripheral Tissues |
SRD5A1/SRD5A2 | ER | 5α-Reduction (Δ⁴-bond saturation) | 11β-Hydroxy-5α-androstanedione | Prostate, Liver |
Once synthesized, 11β-OHA4 enters systemic circulation where it serves as a prohormone. Peripheral tissues (notably prostate, liver, adipose) express enzymes like 11βHSD2, AKR1C3, and 5α-reductases that convert it into bioactive androgens:
This intricate metabolic network establishes 11β-OHA4 as a critical node in the adrenal "C11-oxy androgen" pathway, contributing significantly to the androgen pool, particularly in conditions of gonadal androgen deficiency or adrenal hyperactivity [3] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7